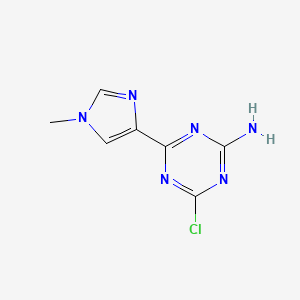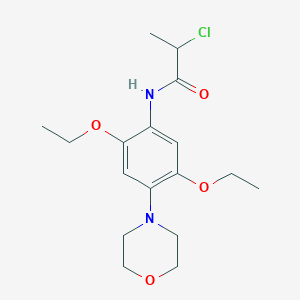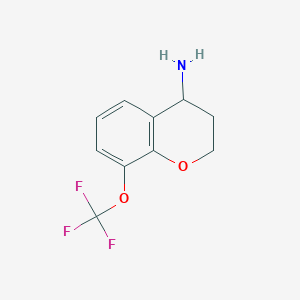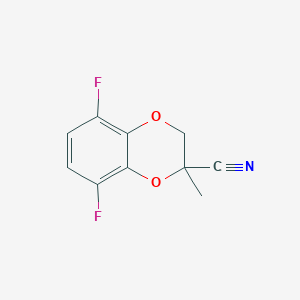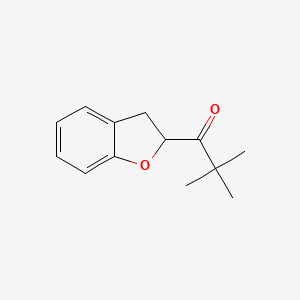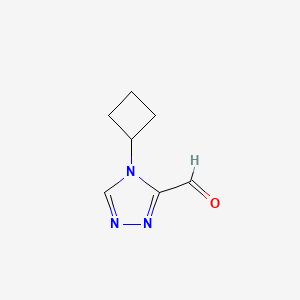![molecular formula C15H21BrO B13209046 [(3-Bromo-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13209046.png)
[(3-Bromo-2-cyclopentylpropoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Bromo-2-cyclopentylpropoxy)methyl]benzene is an organic compound with the molecular formula C15H21BrO. It is a brominated derivative of benzene, featuring a cyclopentylpropoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-2-cyclopentylpropoxy)methyl]benzene typically involves the following steps:
Formation of Cyclopentylpropoxy Group: The cyclopentylpropoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting cyclopentyl alcohol with an appropriate alkyl halide under basic conditions to form the cyclopentylpropoxy intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-2-cyclopentylpropoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into alkanes or alcohols.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Amines, thiols, or other substituted benzene derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Scientific Research Applications
[(3-Bromo-2-cyclopentylpropoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-Bromo-2-cyclopentylpropoxy)methyl]benzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[(3-Bromo-2-methylpropoxy)methyl]benzene: Similar structure but with a methyl group instead of a cyclopentyl group.
[(3-Bromo-2-cyclopentylpropoxy)methyl]cyclohexane: Similar structure but with a cyclohexane ring instead of a benzene ring.
Uniqueness
[(3-Bromo-2-cyclopentylpropoxy)methyl]benzene is unique due to its specific combination of a brominated benzene ring and a cyclopentylpropoxy group. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H21BrO |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
(3-bromo-2-cyclopentylpropoxy)methylbenzene |
InChI |
InChI=1S/C15H21BrO/c16-10-15(14-8-4-5-9-14)12-17-11-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2 |
InChI Key |
YHYRCYQXZIJRBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(COCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


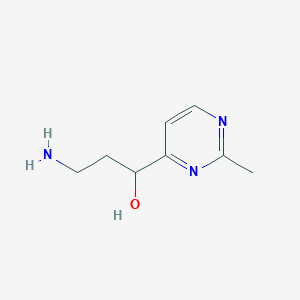
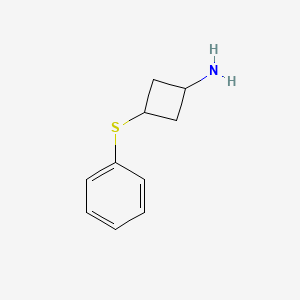

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanol oxalate](/img/structure/B13208981.png)
![2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile](/img/structure/B13208989.png)
![4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B13208994.png)
